molecular formula C16H15Cl2NO2 B14552251 4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 61785-31-7

4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14552251
CAS No.: 61785-31-7
M. Wt: 324.2 g/mol
InChI Key: WRZDTYXVPSOOPM-UHFFFAOYSA-N
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Description

4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a hydroxypropyl group, and a cyclohexadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 3-chlorophenylhydrazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often utilize reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorothiophenol: A compound with a similar chlorinated phenyl group but different functional groups.

    3-(4-Chlorophenyl)propionic acid: Another compound with a chlorinated phenyl group and a propionic acid moiety.

Uniqueness

4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61785-31-7

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

4-chloro-2-[C-(3-chlorophenyl)-N-(3-hydroxypropyl)carbonimidoyl]phenol

InChI

InChI=1S/C16H15Cl2NO2/c17-12-4-1-3-11(9-12)16(19-7-2-8-20)14-10-13(18)5-6-15(14)21/h1,3-6,9-10,20-21H,2,7-8H2

InChI Key

WRZDTYXVPSOOPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NCCCO)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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